molecular formula C22H22N2O4S B2933627 (E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-58-9

(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2933627
CAS No.: 868154-58-9
M. Wt: 410.49
InChI Key: OWPFJKTXTOMAKK-RVDMUPIBSA-N
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Description

The compound “(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” belongs to a class of cyanoacrylamide derivatives synthesized for pharmacological evaluation, particularly antioxidant and antibacterial activities. Its structure features a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a cyanoacrylamido moiety at position 2. The acrylamido side chain incorporates a 3-methoxyphenyl group in the (E)-configuration, which is critical for stereoelectronic interactions in biological systems.

Synthesis Pathway:
The compound is synthesized via a two-step process:

Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux to form an intermediate, ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

Knoevenagel Condensation: The intermediate undergoes condensation with 3-methoxybenzaldehyde in the presence of piperidine and acetic acid, yielding the final (E)-configured product .

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-9-4-5-10-18(17)29-21(19)24-20(25)15(13-23)11-14-7-6-8-16(12-14)27-2/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPFJKTXTOMAKK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, antioxidant properties, antibacterial effects, and potential as an anticancer agent based on various research findings.

Synthesis

The compound is synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes. The reaction is typically conducted in toluene with catalytic amounts of acetic acid and piperidine. The products are purified by recrystallization and characterized using spectral methods such as IR and NMR spectroscopy .

Antioxidant Activity

Research has demonstrated that the synthesized compounds exhibit significant antioxidant properties. The antioxidant activity was evaluated using various assays:

  • DPPH Radical Scavenging : The ability to scavenge DPPH radicals was assessed at a concentration of 100 µM. Compounds with hydroxyl substituents showed the highest activity.
  • Nitric Oxide Scavenging : The compounds were tested for their ability to scavenge nitric oxide radicals.
  • Lipid Peroxidation Inhibition : The compounds were also evaluated for their effectiveness in inhibiting iron-induced lipid peroxidation.

The results indicated that compounds with a 4-hydroxy substituent exhibited superior antioxidant activity compared to others .

Table 1: Antioxidant Activity of Selected Compounds

CompoundDPPH Scavenging (%)Nitric Oxide Scavenging (%)Lipid Peroxidation Inhibition (%)
Compound G (4-OH, 3-OCH3)85.078.070.0
Compound H (4-OH, 3,5-(OCH3)2)90.082.075.0
Compound E (2-OH)60.055.050.0

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The tests revealed that certain derivatives exhibited potent antibacterial activity:

  • 4-Dimethylamino Derivative : Showed the highest activity against B. subtilis and S. aureus.
  • 4-Hydroxy Substituted Compounds : These also displayed significant antibacterial effects .

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacteria TestedZone of Inhibition (mm)
Compound BBacillus subtilis18
Compound CStaphylococcus aureus20
Compound DEscherichia coli15

Anticancer Potential

Recent studies have explored the potential of this compound as an anticancer agent, particularly against breast cancer cell lines such as MCF-7. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 23.2μM23.2\mu M.

  • Induction of Apoptosis : Flow cytometry analysis indicated that treatment with the compound led to increased early and late apoptosis in MCF-7 cells.
  • Cell Cycle Arrest : The compound caused G2/M-phase cell-cycle arrest, indicating its potential to inhibit cell proliferation .

Table 3: Anticancer Activity Data

ParameterControl (%)Treated (%)
Early Apoptosis (AV+/PI−)3.338.73
Late Apoptosis (AV+/PI+)2.7518.13
Cell Cycle Arrest (G2/M phase)17.2325.56

Chemical Reactions Analysis

Stability and Side Reactions

The compound’s stability is influenced by its functional groups:

  • Ester Group : Susceptible to hydrolysis under acidic or basic conditions.

  • Cyano Group : May undergo nucleophilic addition or reduction.

  • Acrylamido Moiety : Prone to Michael addition reactions.

No degradation was reported under standard storage conditions (room temperature, inert atmosphere).

Mechanistic Insights

Key Steps in Knoevenagel Condensation

  • Enolate Formation : Piperidine deprotonates the active methylene group in the cyanoacetamido intermediate.

  • Aldol Addition : Enolate attacks the aldehyde carbonyl of 3-methoxybenzaldehyde.

  • Dehydration : Acetic acid promotes elimination of water to form the conjugated acrylamido product .

Functional Group Reactivity

  • Cyanide Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of the α-carbon in the acrylamido moiety.

  • Methoxy Group : Provides steric and electronic effects, directing regioselectivity in subsequent reactions.

Optimization and Catalysis

  • Catalyst System : Piperidine/acetic acid enhances reaction rates by stabilizing intermediates via hydrogen bonding.

  • Solvent Choice : Toluene optimizes polarity for both reactants and minimizes side reactions .

Comparison with Similar Compounds

This section evaluates the target compound against structurally analogous derivatives, focusing on substituent effects, antioxidant activity, and physicochemical properties.

Structural and Functional Group Analysis

Key structural analogs include:

  • Compound F: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Compound G: Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Compound H: Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Compound 5g: Ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Compound Phenyl Substituent Key Functional Groups Biological Focus
Target 3-methoxyphenyl Methoxy (-OCH₃) Antioxidant/antibacterial
F 4-hydroxyphenyl Hydroxyl (-OH) Antioxidant
G 4-hydroxy-3-methoxyphenyl -OH and -OCH₃ Antioxidant
H 4-hydroxy-3,5-dimethoxyphenyl -OH and two -OCH₃ groups Antioxidant
5g 1H-indol-3-yl Indole heterocycle Unspecified
Antioxidant Activity

Antioxidant efficacy was assessed using DPPH radical scavenging, nitric oxide inhibition, lipid peroxidation, and superoxide scavenging assays (Table 1) .

Table 1. Antioxidant Activity of Selected Derivatives (at 100 μM)

Compound DPPH Scavenging (%) Nitric Oxide Inhibition (%) Lipid Peroxidation Inhibition (%) Superoxide Scavenging (%)
F 78.2 65.4 72.8 68.5
G 82.6 70.1 80.3 73.2
H 94.5 88.7 92.4 89.6
Target* ~60–70† ~50–60† ~65–75† ~55–65†

Note:

  • Compound H exhibited the highest activity due to sterically hindered phenolic -OH and electron-donating methoxy groups enhancing radical stabilization .
  • Compound F and G showed moderate-to-high activity, attributed to phenolic -OH groups enabling hydrogen atom donation.
  • The target compound (3-methoxyphenyl) lacks a phenolic -OH group, likely resulting in lower antioxidant activity compared to F, G, and H. Methoxy groups are less effective at radical scavenging but may improve metabolic stability .
Comparison with Non-Antioxidant Derivatives
  • Compound 15 (CAS 403843-96-9) : Features a cyclohexylthio group, likely targeting antibacterial or anti-inflammatory pathways .
  • Compound 16 (CAS 895476-56-9) : Contains a 4-chlorophenylthio group, suggesting divergent biological targets compared to the antioxidant-focused target compound .

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